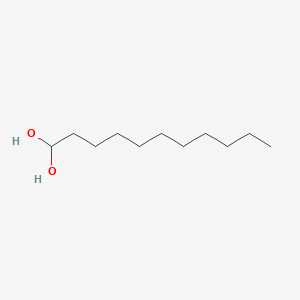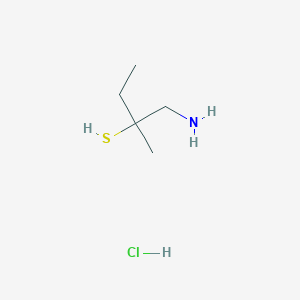
1-Amino-2-methylbutane-2-thiol--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
准备方法
The synthesis of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) typically involves the reaction of isobutyraldehyde with ammonia and hydrogen sulfide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. Major products formed from these reactions include disulfides, sulfonic acids, thiols, and amines .
科学研究应用
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.
作用机制
The mechanism of action of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) involves its ability to form disulfide bonds and interact with thiol groups in proteins and enzymes. This interaction can modulate enzyme activity, protein folding, and cellular redox states. The compound’s molecular targets include cysteine residues in proteins and enzymes involved in oxidative stress responses .
相似化合物的比较
1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) can be compared with similar compounds such as:
1-Amino-2-methylpropane-2-thiol: Similar in structure but differs in the position of the amino group.
Dimethylcysteamine hydrochloride: Shares similar reactivity but has different applications in pharmaceuticals and biochemistry.
The uniqueness of 1-Amino-2-methylbutane-2-thiol–hydrogen chloride (1/1) lies in its specific reactivity and applications in diverse fields, making it a versatile and valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
32047-54-4 |
|---|---|
分子式 |
C5H14ClNS |
分子量 |
155.69 g/mol |
IUPAC 名称 |
1-amino-2-methylbutane-2-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-5(2,7)4-6;/h7H,3-4,6H2,1-2H3;1H |
InChI 键 |
KGQVAONFZKSUAW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)S.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


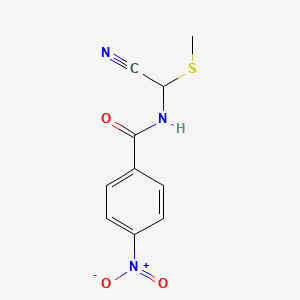
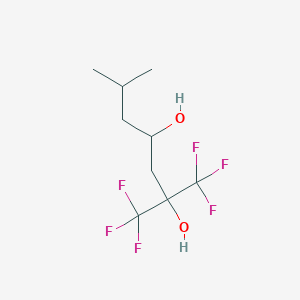
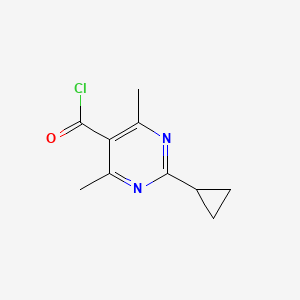

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
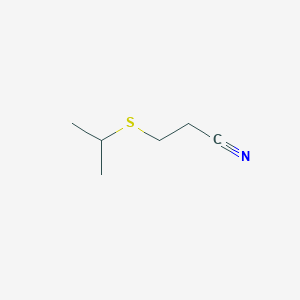
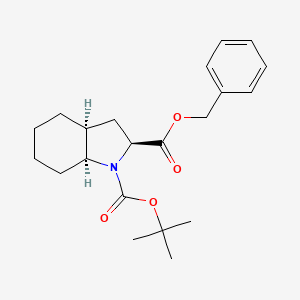
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
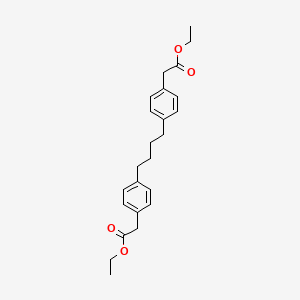
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
